molecular formula C7H11N3O2 B156761 6-Amino-1-propyluracil CAS No. 53681-47-3

6-Amino-1-propyluracil

Cat. No. B156761
CAS RN: 53681-47-3
M. Wt: 169.18 g/mol
InChI Key: KTWOUYVBZDZRNV-UHFFFAOYSA-N
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Patent
US09221821B2

Procedure details

Sodium ethoxide (19.99 g, 293.72 mmol, 2 eq) was dissolved in anhydrous ethanol (210 ml) at 50° C. To the solution was added ethyl 2-cyanoacetate (15.67 ml, 146.86 mmol, 1 eq) then 1-propylurea (15 g, 146.86 mmol, 1 eq), and the mixture was stirred at reflux for 24 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in water (70 ml). The pH of the solution was adjusted to ˜7 by using concentrated HCl. The light yellow solid formed was collected by filtration, washed with water, and dried under vacuum to afford 23.82 g of the desired product (96% yield): The desired isomer was determined via 2D-NMR; 1H NMR (400 MHz, DMSO-d6) δ 10.3 (1H), 6.79 (2H), 4.52 (1H), 3.68-3.70 (2H), 1.50 (2H), 0.85 (3H); m/z (ES+) 170.18
Quantity
19.99 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
15.67 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[C:5](CC(OCC)=O)#[N:6].[CH2:13]([NH:16][C:17]([NH2:19])=[O:18])[CH2:14][CH3:15]>C(O)C>[NH2:6][C:5]1[N:16]([CH2:13][CH2:14][CH3:15])[C:17](=[O:18])[NH:19][C:2](=[O:1])[CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
19.99 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.67 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(CC)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (70 ml)
CUSTOM
Type
CUSTOM
Details
The light yellow solid formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(NC(N1CCC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.